molecular formula C4H7NO4 B12647162 2-Oxobutyl nitrate CAS No. 138779-12-1

2-Oxobutyl nitrate

Cat. No.: B12647162
CAS No.: 138779-12-1
M. Wt: 133.10 g/mol
InChI Key: OVISQPFXRZOZFI-UHFFFAOYSA-N
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Description

2-Oxobutyl nitrate is an organic nitrate ester, characterized by the presence of a nitrate group attached to a butyl chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxobutyl nitrate typically involves the nitration of butyl ketones. One common method is the reaction of butyl ketone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to prevent decomposition and ensure high yield .

Industrial Production Methods: Industrial production of nitrate esters, including this compound, often employs continuous nitration processes. These processes utilize mixed nitric and sulfuric acids as nitrating agents. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions and to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Oxobutyl nitrate undergoes various chemical reactions, including:

    Oxidation: The nitrate group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitrate group can yield amines or alcohols.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

2-Oxobutyl nitrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of nitric oxide donors.

    Medicine: Explored for its potential use in drug development, particularly in cardiovascular treatments due to its nitrate group.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 2-oxobutyl nitrate involves the release of nitric oxide (NO), a potent vasodilator. The nitrate group is metabolized to release NO, which then activates guanylate cyclase in vascular smooth muscle cells. This activation increases cyclic guanosine monophosphate (cGMP) levels, leading to relaxation of the smooth muscles and vasodilation. This mechanism is similar to other organic nitrates used in medical treatments .

Comparison with Similar Compounds

    Glyceryl trinitrate: Another organic nitrate ester used in medical treatments.

    Isosorbide dinitrate: Used for its vasodilatory effects in cardiovascular diseases.

    Pentaerythritol tetranitrate: Known for its use in explosives and medical applications.

Uniqueness: 2-Oxobutyl nitrate is unique due to its specific structure, which combines a nitrate ester with a ketone functional group.

Properties

CAS No.

138779-12-1

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

2-oxobutyl nitrate

InChI

InChI=1S/C4H7NO4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3

InChI Key

OVISQPFXRZOZFI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CO[N+](=O)[O-]

Origin of Product

United States

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